[(3-Chlorophenyl)methyl](hexyl)amine
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Overview
Description
(3-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 3-position and an amine group is attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of (3-Chlorophenyl)methylamine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(3-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methylamine
- (3-Chlorophenyl)methylamine
- (3-Chlorophenyl)methylamine
Uniqueness
(3-Chlorophenyl)methylamine is unique due to its longer hexyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with shorter alkyl chains and can lead to different applications and biological activities.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3 |
InChI Key |
DPYLXRZTWZZOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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